3-[(1-Aminopropan-2-YL)oxy]propan-1-OL
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Overview
Description
3-[(1-Aminopropan-2-yl)oxy]propan-1-ol is an organic compound with the molecular formula C6H15NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Aminopropan-2-yl)oxy]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-chloro-2-propanol with 3-aminopropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopropanol attacks the electrophilic carbon of 1-chloro-2-propanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance reaction rates and the implementation of purification steps such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Aminopropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a primary amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-[(1-Aminopropan-2-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1-Aminopropan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A similar compound with a hydroxyl group and an amino group on adjacent carbon atoms.
1-Aminopropan-2-ol: Another similar compound with the amino group and hydroxyl group on the same carbon atom.
Uniqueness
3-[(1-Aminopropan-2-yl)oxy]propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H15NO2 |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-6(5-7)9-4-2-3-8/h6,8H,2-5,7H2,1H3 |
InChI Key |
KRPYWNGEGBSMED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OCCCO |
Origin of Product |
United States |
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